molecular formula C24H30N6O2 B2664649 N-(4-methoxyphenethyl)-4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazine-1-carboxamide CAS No. 2034260-13-2

N-(4-methoxyphenethyl)-4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazine-1-carboxamide

Cat. No.: B2664649
CAS No.: 2034260-13-2
M. Wt: 434.544
InChI Key: ZJBMEWVDMYYBIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Pyrazinoindazole Derivatives

The pyrazino[1,2-b]indazole framework emerged in the late 20th century as a hybrid structure combining indazole’s aromatic stability with pyrazine’s nitrogen-rich heterocyclic versatility. Early synthetic routes relied on multistep cyclocondensation reactions, often requiring transition-metal catalysts or harsh conditions. A pivotal advancement occurred in 2024 with the development of a catalyst-free cascade cyclization between indazole aldehydes and propargylic amines, enabling efficient access to tetrahydropyrazinoindazoles with yields exceeding 80%. This method’s atom economy (92–95%) and operational simplicity marked a paradigm shift, facilitating large-scale production for biological screening.

Key historical milestones include:

  • 1995 : Fukuyama’s work on nitrobenzenesulfonamides laid groundwork for selective amine alkylation, later adapted for piperazine-functionalized heterocycles.
  • 2018 : Fragment-based drug discovery (FBDD) identified pyrimido[1,2-b]indazoles as PDE10A inhibitors, validating the scaffold’s CNS applicability.
  • 2021 : Condensation strategies enabled indolenine-substituted variants, broadening structural diversity.

Significance in Heterocyclic Medicinal Chemistry

Pyrazinoindazoles exhibit unique electronic and steric profiles due to their fused bicyclic system. The tetrahydropyrazine ring introduces partial saturation, enhancing conformational flexibility while maintaining planar aromatic regions for target engagement. These features enable dual functionality:

  • Hydrogen-bonding networks via N1 and N4 atoms, critical for enzyme inhibition (e.g., PDE10A).
  • Lipophilic pockets penetration through the indazole moiety, as demonstrated in antifungal agents.

Comparative analysis of bioactivity data reveals consistent structure-activity relationships (SAR):

Substituent Position Observed Bioactivity Example Study
C1 (piperazine-linked) Enhanced solubility and kinase selectivity
C7–C10 (tetrahydro) Improved metabolic stability
N2 (unsubstituted) Optimal antifungal potency (MIC: 2–8 μg/mL)

Current Research Landscape and Scientific Interest

Contemporary studies prioritize three axes:

  • Synthetic Methodologies : Gold-catalyzed cyclizations (2024) and NaH-mediated intramolecular annulations (2015) dominate recent literature, offering regioselective control over pyrazinoindazole cores. For instance, Au(I)-catalyzed reactions achieve 6-exo-dig cyclization with terminal alkynes, while NaH exclusively yields 7-endo-dig products.
  • Therapeutic Targeting : Beyond PDE10A inhibition, pyrazinoindazoles show promise as:
    • Antifungals : MIC values of 1.5–4.0 μM against Candida albicans.
    • Anticancer agents : Tubulin polymerization inhibition (IC50: 0.8–3.2 μM).
  • Hybrid Architectures : Piperazine-carboxamide appendages, as in the title compound, improve blood-brain barrier permeability by reducing polar surface area (<90 Ų).

Rationale for Investigation of Piperazine-Carboxamide Derivatives

The integration of piperazine-carboxamide motifs addresses two critical challenges in pyrazinoindazole drug development:

  • Solubility Limitations : Piperazine’s basic nitrogen (pKa ~9.5) enhances aqueous solubility at physiological pH, countering the scaffold’s inherent hydrophobicity.
  • Targeted Delivery : Carboxamide linkages enable covalent conjugation to targeting vectors (e.g., folate receptors) without compromising heterocyclic bioactivity.

A 2025 structure-property relationship (SPR) study of Evtachem’s EVT-2987004—a structural analog—demonstrated a 4.1-fold increase in logD (1.8 vs. 0.44 for parent pyrazinoindazole) upon piperazine-carboxamide functionalization. This modification also improved thermodynamic solubility (32 mg/mL vs. 8 mg/mL), underscoring its utility in lead optimization.

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N6O2/c1-32-19-8-6-18(7-9-19)10-11-26-24(31)29-16-14-28(15-17-29)23-22-20-4-2-3-5-21(20)27-30(22)13-12-25-23/h6-9,12-13H,2-5,10-11,14-17H2,1H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJBMEWVDMYYBIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)N2CCN(CC2)C3=NC=CN4C3=C5CCCCC5=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenethyl)-4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps may include:

    Formation of the pyrazino[1,2-b]indazole core: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the piperazine ring: This step often involves nucleophilic substitution reactions.

    Introduction of the methoxyphenethyl group: This can be done through alkylation reactions.

Industrial Production Methods

Industrial production of such compounds usually involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenethyl)-4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of oxidized derivatives.

    Reduction: This can result in the reduction of specific functional groups.

    Substitution: This can involve the replacement of certain groups with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include alkyl halides and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of pharmacological activities, including:

  • Antidepressant Activity : Research suggests that compounds with a similar structural framework can influence serotonin and dopamine pathways, potentially offering antidepressant effects. The tetrahydropyrazino moiety is particularly noted for enhancing neurotransmitter activity in the central nervous system (CNS) .
  • Antipsychotic Effects : Some studies indicate that derivatives of piperazine compounds can exhibit antipsychotic properties through D2 receptor antagonism. The specific binding affinity of N-(4-methoxyphenethyl)-4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazine-1-carboxamide for dopamine receptors warrants further investigation .
  • Neuroprotective Effects : The compound may also demonstrate neuroprotective properties by modulating oxidative stress and inflammation in neuronal cells. This is crucial for developing therapies aimed at neurodegenerative diseases .

Case Studies and Research Findings

Several studies have explored the applications of this compound and its analogs:

Study Findings Reference
Study on Antidepressant ActivityDemonstrated that similar compounds enhance serotonin levels in animal models
Research on Antipsychotic PropertiesFound that derivatives showed significant D2 receptor antagonism
Neuroprotection StudyIndicated potential for reducing oxidative stress in neuronal cultures

Mechanism of Action

The mechanism of action of N-(4-methoxyphenethyl)-4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound is compared to structurally related piperazine-1-carboxamide derivatives (Table 1), focusing on substituent effects and physicochemical properties.

Key Observations

The tetrahydropyrazinoindazolyl group introduces a bicyclic, partially saturated system, distinct from A18's quinazolinone-methyl group or Compound 43's tetrahydronaphthalene core. This may alter electronic and steric interactions with biological targets .

Synthetic Efficiency :

  • Compound 43 (74% yield, 95.5% HPLC purity) demonstrates higher synthetic efficiency compared to A18 (48.1% yield), suggesting that bulkier substituents (e.g., tetrahydronaphthalene) may require optimized reaction conditions .

Purity and Stability: 's compound (98% purity) highlights the feasibility of synthesizing high-purity piperazine-tetrahydropyrazinoindazole derivatives, though its lack of a carboxamide group limits direct functional comparison .

Pharmacological Implications (Inferred)

The methoxyphenethyl group in the target compound could modulate receptor affinity or metabolic stability compared to halogenated analogs (e.g., A3, A6 in ) .

Biological Activity

N-(4-methoxyphenethyl)-4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazine-1-carboxamide, with CAS number 2034260-13-2, is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C24_{24}H30_{30}N6_6O2_2, with a molecular weight of 434.5 g/mol. The structure includes a piperazine moiety linked to a tetrahydropyrazinoindazole and a methoxyphenethyl group, which may contribute to its biological properties .

Receptor Binding Affinity

Recent studies have indicated that similar piperazine derivatives exhibit significant binding affinity to various neurotransmitter receptors. For instance, compounds in this class have shown activity against serotonin (5-HT), dopamine (D2), and adrenergic receptors . Although specific binding data for this compound is limited, its structural analogs suggest potential interactions with these pathways.

Antioxidant Activity

Research on related tetrahydropyrazino compounds has demonstrated antioxidant properties. These compounds have been shown to scavenge free radicals in various assays (e.g., DPPH assay), suggesting that this compound might also exhibit similar effects .

Anxiolytic and Antidepressant Effects

Piperazine derivatives have been evaluated for their anxiolytic and antidepressant-like activities in animal models. For example, behavioral tests indicated that certain piperazine compounds decreased immobility time in forced swimming tests and increased open-arm entries in elevated plus-maze tests . These effects are often mediated through serotonergic and dopaminergic pathways.

Study 1: Behavioral Pharmacology

In a study evaluating the anxiolytic effects of piperazine derivatives similar to this compound, researchers administered the compound at various dosages (9.4 to 37.6 mg/kg) in rodents. Results indicated significant reductions in anxiety-like behaviors as measured by the open field test and elevated plus-maze test .

Study 2: Antidepressant Activity

Another study focused on the antidepressant-like properties of related compounds. The administration of these compounds resulted in decreased immobility during forced swimming tests and increased locomotor activity in other behavioral assessments. This suggests that the mechanism may involve modulation of monoaminergic systems .

Summary of Biological Activities

The table below summarizes the biological activities associated with this compound based on related research findings:

Activity Effect Mechanism
Receptor BindingPotential affinity for 5-HT and D2 receptorsCompetitive inhibition
AntioxidantScavenging free radicalsRedox activity
AnxiolyticDecreased anxiety-like behaviorSerotonergic pathway modulation
AntidepressantReduced immobility in forced swimming testsMonoaminergic system involvement

Q & A

What are the established synthetic routes for this compound, and how can researchers validate intermediate purity?

Level: Basic
Answer:
The synthesis typically involves multi-step reactions, including:

  • Piperazine Ring Formation: Reacting ethylenediamine derivatives with dihaloalkanes under basic conditions to form the piperazine core .
  • Functionalization: Introducing the tetrahydropyrazinoindazolyl group via nucleophilic substitution or coupling reactions, followed by carboxamide formation using 4-methoxyphenethylamine .
  • Validation: Intermediate purity is confirmed using HPLC (≥95% purity threshold) and thin-layer chromatography (TLC) with silica gel plates. For example, intermediates in similar syntheses were monitored using ethyl acetate/hexane (3:7) as the mobile phase .

How is the crystal structure of this compound determined, and what conformational insights does it provide?

Level: Basic
Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

  • Data Collection: Crystals are mounted on a diffractometer (e.g., Bruker D8 Venture) at 293 K. Data reduction uses SHELXTL-97 for structure solution and refinement .
  • Conformational Analysis: The piperazine ring often adopts a chair conformation , with substituents in equatorial positions to minimize steric strain. Hydrogen bonding (e.g., N–H⋯O) between adjacent molecules can stabilize the crystal lattice .

What strategies optimize low reaction yields during the final carboxamide coupling step?

Level: Advanced
Answer:
Yield optimization involves:

  • Catalyst Screening: Use coupling agents like HATU or EDCI/HOBt in anhydrous DMF, which improve activation of carboxylic acid intermediates .
  • Temperature Control: Reactions performed at 0–5°C reduce side-product formation. For example, a 32% yield improvement was observed in analogous sulfonamide couplings under cryogenic conditions .
  • Workup Protocols: Precipitation in cold ether followed by column chromatography (silica gel, methanol/dichloromethane gradient) enhances purity .

How can contradictory biological activity data across assays be resolved?

Level: Advanced
Answer:

  • Assay Replication: Conduct dose-response curves in triplicate using enzymatic assays (e.g., kinase inhibition) and cell-based viability tests (e.g., MTT assay) to confirm IC₅₀ consistency .
  • Theoretical Alignment: Compare results against computational predictions (e.g., molecular docking scores for target binding affinity). Discrepancies may arise from off-target interactions, requiring SPR (surface plasmon resonance) validation .

What analytical techniques confirm the compound’s purity and stability?

Level: Basic
Answer:

  • Purity: LCMS (liquid chromatography-mass spectrometry) confirms molecular weight ([M+H]⁺ expected within ±0.5 Da) and absence of impurities. ¹H/¹³C NMR (400 MHz, DMSO-d₆) verifies structural integrity .
  • Stability: Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC-UV monitoring detect degradation products. Piperazine derivatives often show hydrolytic instability at high pH .

How can computational modeling predict this compound’s pharmacokinetic profile?

Level: Advanced
Answer:

  • ADMET Prediction: Tools like SwissADME calculate logP (lipophilicity) and aqueous solubility. For example, logP >3 suggests high membrane permeability but poor solubility .
  • Target Docking: AutoDock Vina simulates binding to targets (e.g., kinase domains). A docking score ≤−7.0 kcal/mol indicates strong binding, guiding SAR studies .

What in vitro assays are suitable for initial biological evaluation?

Level: Basic
Answer:

  • Enzyme Inhibition: Fluorescence-based assays (e.g., β-lactamase inhibition) with IC₅₀ determination using a 10-point dilution series .
  • Cytotoxicity: MTT assay in HEK293 or HepG2 cells (72-hour exposure, 0.1–100 µM range). EC₅₀ values <10 µM warrant further investigation .

How can poor aqueous solubility be addressed in formulation studies?

Level: Advanced
Answer:

  • Salt Formation: Hydrochloride salts improve solubility (e.g., 20 mg/mL in PBS for piperazine derivatives) .
  • Co-Solvents: Use 10% DMSO/PEG-400 mixtures for in vivo dosing. Dynamic Light Scattering (DLS) confirms nanoparticle dispersion stability .

What synthetic modifications enhance selectivity in structure-activity relationship (SAR) studies?

Level: Advanced
Answer:

  • Substituent Variation: Replace the 4-methoxyphenethyl group with bulkier aryl rings (e.g., 2-naphthyl) to probe steric effects. Analogous compounds showed 5-fold selectivity improvements .
  • Bioisosteres: Substitute the carboxamide with sulfonamide or urea groups. In one study, sulfonamide derivatives exhibited higher metabolic stability (t₁/₂ >4 hours in liver microsomes) .

What safety protocols are critical for handling this compound?

Level: Basic
Answer:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles. Fume hoods are mandatory during synthesis due to potential respiratory irritancy .
  • Storage: Store at −20°C under nitrogen to prevent oxidation. MSDS guidelines recommend segregation from strong acids/bases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.